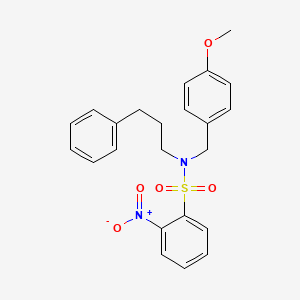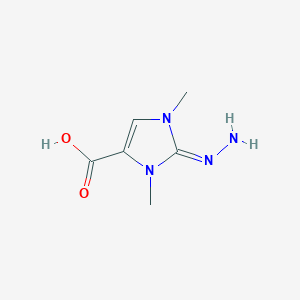![molecular formula C8H7BrN2O B12827697 (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to a pyrrolo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with formyl or carboxyl groups replacing the hydroxymethyl group.
Reduction: Products with modified pyridine rings or reduced hydroxymethyl groups.
Aplicaciones Científicas De Investigación
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as kinase enzymes. The bromine and hydroxymethyl groups play a crucial role in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which provide a combination of reactivity and functionality that is valuable in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
ZYXGYGBGSBXWCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CN2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)






![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
